molecular formula C9H8FN5O B12502933 1-(4-Fluorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide

1-(4-Fluorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Cat. No.: B12502933
M. Wt: 221.19 g/mol
InChI Key: QVWAUAKYBMQHPU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and hydroxy groups. One common synthetic route involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the fluorophenyl group through nucleophilic substitution. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the triazole ring provides stability and specificity. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide can be compared with similar compounds, such as:

    1-(4-Fluorophenyl)piperazine: Both compounds contain a fluorophenyl group, but differ in their core structures and functional groups.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group but has a different ring system and additional aromatic groups. The uniqueness of this compound lies in its triazole ring and the combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C9H8FN5O

Molecular Weight

221.19 g/mol

IUPAC Name

1-(4-fluorophenyl)-N'-hydroxytriazole-4-carboximidamide

InChI

InChI=1S/C9H8FN5O/c10-6-1-3-7(4-2-6)15-5-8(12-14-15)9(11)13-16/h1-5,16H,(H2,11,13)

InChI Key

QVWAUAKYBMQHPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C(=NO)N)F

Origin of Product

United States

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